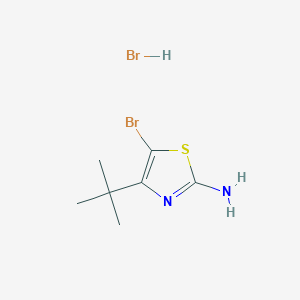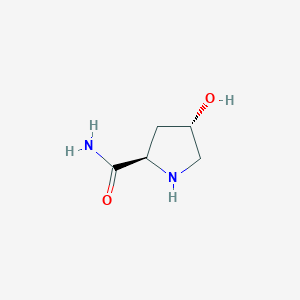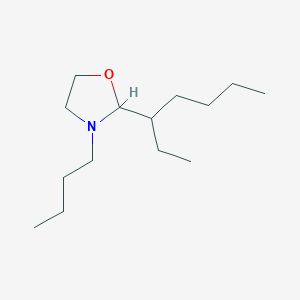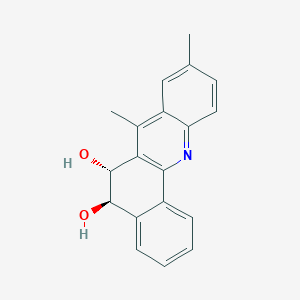
trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine, also known as DDB, is a synthetic compound that has been widely studied for its potential therapeutic applications. DDB belongs to the family of acridine derivatives, which are known for their diverse biological activities, including antitumor, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemische Und Physiologische Effekte
Trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has been shown to have a wide range of biochemical and physiological effects. Studies have shown that trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine can induce DNA damage and inhibit DNA synthesis in cancer cells. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to exhibit potent antiviral and antimicrobial activity, making it a promising candidate for the treatment of viral and bacterial infections. However, one of the limitations of using trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine. One area of research is in the development of more efficient synthesis methods for trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine, which could improve its availability for research and potential therapeutic applications. Another area of research is in the development of more effective delivery methods for trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine, which could improve its solubility and bioavailability in vivo. Additionally, further studies are needed to fully understand the mechanism of action of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine and its potential therapeutic applications in various fields of medicine.
Synthesemethoden
The synthesis of trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine involves the reaction of 7,9-dimethyl-4,5,8-trihydroxy-6H-benzo[c]chromene-6,10-dione with 1,2-diaminobenzene in the presence of a catalyst. The reaction yields trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine as a yellow solid with a melting point of 250-252°C and a molecular weight of 347.38 g/mol.
Wissenschaftliche Forschungsanwendungen
Trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine exhibits potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its antitumor activity, trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been studied for its potential antiviral and antimicrobial properties. Studies have shown that trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine exhibits potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus. trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine has also been shown to exhibit antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
160543-16-8 |
|---|---|
Produktname |
trans-5,6-Dihydro-5,6-dihydroxy-7,9-dimethylbenz(c)acridine |
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
(5R,6R)-7,9-dimethyl-5,6-dihydrobenzo[c]acridine-5,6-diol |
InChI |
InChI=1S/C19H17NO2/c1-10-7-8-15-14(9-10)11(2)16-17(20-15)12-5-3-4-6-13(12)18(21)19(16)22/h3-9,18-19,21-22H,1-2H3/t18-,19-/m1/s1 |
InChI-Schlüssel |
DEHCWDNRUHPPAK-RTBURBONSA-N |
Isomerische SMILES |
CC1=CC2=C(C3=C(C4=CC=CC=C4[C@H]([C@@H]3O)O)N=C2C=C1)C |
SMILES |
CC1=CC2=C(C3=C(C4=CC=CC=C4C(C3O)O)N=C2C=C1)C |
Kanonische SMILES |
CC1=CC2=C(C3=C(C4=CC=CC=C4C(C3O)O)N=C2C=C1)C |
Andere CAS-Nummern |
160543-16-8 |
Synonyme |
TRANS-5,6-DIHYDRO-5,6-DIHYDROXY-7,9-DIMETHYLBENZ[C]ACRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



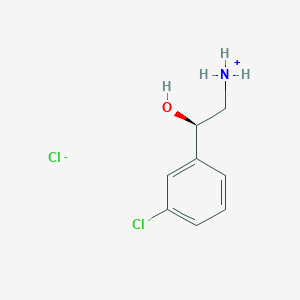
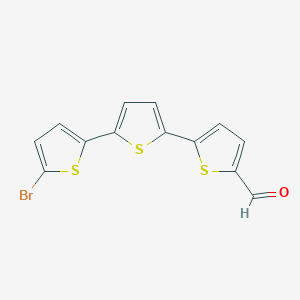
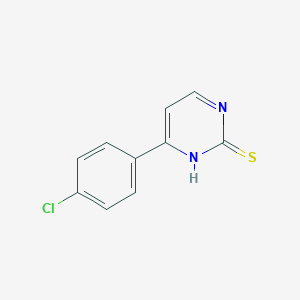
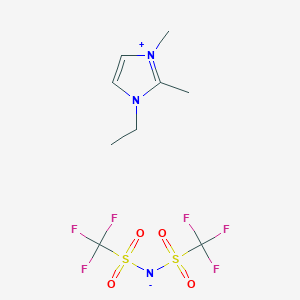
![Carbamic acid, [2-(methoxyamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl](/img/structure/B68470.png)
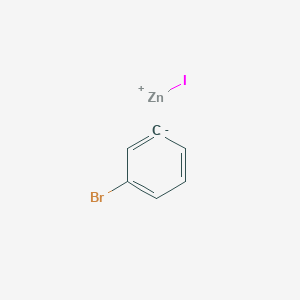
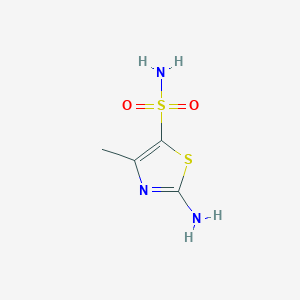
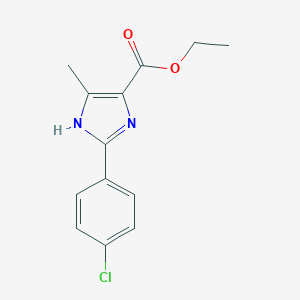
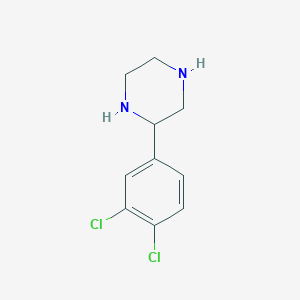
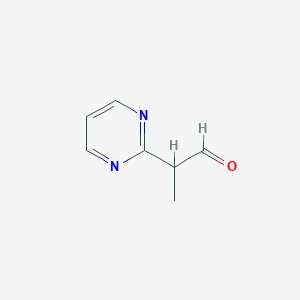
![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
